Cas no 1806910-90-6 (6-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-methoxypyridine)

6-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-methoxypyridine structure
1806910-90-6 structure
商品名:6-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-methoxypyridine
CAS番号:1806910-90-6
MF:C9H9F2N3O
メガワット:213.184068441391
CID:4875777

6-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-methoxypyridine 化学的及び物理的性質

名前と識別子

    • 6-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-methoxypyridine
    • インチ: 1S/C9H9F2N3O/c1-15-9-7(4-13)6(8(10)11)2-5(3-12)14-9/h2,8H,3,12H2,1H3
    • InChIKey: NVXWXOOKKQNUJD-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(C#N)=C(N=C(CN)C=1)OC)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 253
  • トポロジー分子極性表面積: 71.9
  • 疎水性パラメータ計算基準値(XlogP): 0.4

6-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-methoxypyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029042657-500mg
6-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-methoxypyridine
1806910-90-6 97%
500mg
$1,711.50 2022-03-31
Alichem
A029042657-250mg
6-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-methoxypyridine
1806910-90-6 97%
250mg
$940.80 2022-03-31
Alichem
A029042657-1g
6-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-methoxypyridine
1806910-90-6 97%
1g
$3,099.20 2022-03-31

6-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-methoxypyridine 関連文献

6-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-methoxypyridineに関する追加情報

6-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-methoxypyridine: A Comprehensive Overview

The compound CAS No. 1806910-90-6, also known as 6-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-methoxypyridine, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound has garnered attention due to its unique structural features and promising properties, making it a subject of interest in both academic and industrial settings.

The molecular structure of this compound is characterized by a pyridine ring, which serves as the central framework. Attached to this ring are several functional groups: an aminomethyl group at the 6-position, a cyano group at the 3-position, a difluoromethyl group at the 4-position, and a methoxy group at the 2-position. These substituents contribute to the compound's distinctive chemical behavior and reactivity.

Recent studies have highlighted the importance of such multifunctional molecules in drug discovery and materials science. The presence of electron-withdrawing groups like the cyano and difluoromethyl groups enhances the compound's electronic properties, making it suitable for applications in organic electronics and optoelectronics. Additionally, the methoxy group introduces steric effects that can influence the molecule's solubility and bioavailability, which are critical factors in pharmaceutical development.

One of the most intriguing aspects of this compound is its potential role in medicinal chemistry. Researchers have explored its ability to act as a scaffold for designing bioactive molecules with improved pharmacokinetic profiles. For instance, the aminomethyl group can serve as a site for further functionalization, enabling the creation of derivatives with enhanced therapeutic efficacy.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitutions and coupling reactions. The use of advanced catalytic systems has significantly improved the yield and purity of the product, making it more accessible for large-scale applications.

Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the molecule exhibits unique electronic transitions, which could be harnessed in designing novel materials for energy storage applications.

In conclusion, CAS No. 1806910-90-6 or 6-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-methoxypyridine represents a versatile platform for exploring new frontiers in chemical research. Its intricate structure and diverse functional groups make it an invaluable tool for scientists across various disciplines.

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